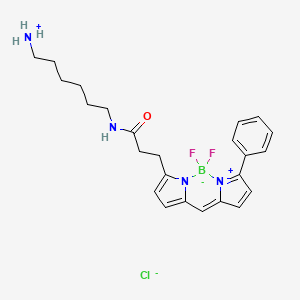

BDP R6G amine

Beschreibung

Significance of the BODIPY Scaffold in Contemporary Fluorescent Probe Design

The BODIPY core structure is a robust platform for the development of fluorescent probes due to several key characteristics. nih.gov These dyes typically exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. nih.gov They are known for their high fluorescence quantum yields, meaning they efficiently convert absorbed light into emitted fluorescent light. nih.govlumiprobe.com Furthermore, BODIPY dyes are renowned for their exceptional photostability, resisting chemical degradation when exposed to light, which makes them ideal for imaging and sensing applications that require prolonged or repeated measurements. nih.gov

Another critical advantage of the BODIPY scaffold is its tunable nature. nih.gov By chemically modifying the core structure and introducing various functional groups, researchers can fine-tune the absorption and emission wavelengths of the resulting dyes. nih.gov This adaptability allows for the creation of a diverse library of probes with specific spectral properties tailored for multiplex imaging and the detection of various biological analytes. nih.govbiorxiv.org The BODIPY framework has been successfully employed in the design of fluorescent indicators for a wide range of targets, including pH, metal ions, anions, biomolecules, and reactive oxygen and nitrogen species. nih.gov

Rationale for the Development of BDP R6G Amine Derivatives within the BODIPY Family

Within the extensive family of BODIPY dyes, this compound has emerged as a particularly valuable derivative. BDP R6G is a borondipyrromethene dye specifically designed to match the spectral channels of Rhodamine 6G (R6G), a well-established and widely used fluorescent dye. lumiprobe.comglpbio.comlumiprobe.com This spectral similarity allows for its use in established experimental setups and instruments calibrated for R6G. broadpharm.com

The defining feature of this compound is the presence of a terminal aliphatic amine group. glpbio.comlumiprobe.com This amine functionality serves as a crucial reactive handle, enabling the conjugation of the BDP R6G fluorophore to a wide variety of molecules. glpbio.combroadpharm.com The amine group can readily react with electrophiles such as carboxylic acids and activated NHS esters, allowing for the covalent labeling of proteins, peptides, and other biomolecules. broadpharm.comcenmed.com This capability to form stable bioconjugates is fundamental to its application in targeted bioimaging and sensing. The development of this compound, therefore, provides a bright and photostable fluorescent reporter that can be specifically attached to biological targets of interest.

Overview of Academic Research Trajectories for this compound in Bioimaging and Sensing

The unique properties of this compound have positioned it as a valuable tool in various research applications, primarily centered around bioimaging and sensing. Its ability to be conjugated to other molecules has been exploited to create targeted probes for specific cellular components and processes.

One major area of research involves the development of "turn-on" fluorescent probes. In their native state, some amine-containing BODIPY derivatives exhibit quenched fluorescence. researchgate.net However, upon reaction with a specific analyte, such as an aldehyde, the electronic properties of the fluorophore are altered, leading to a significant increase in fluorescence intensity. researchgate.net This "off-on" switching mechanism provides a highly sensitive method for detecting the presence of target molecules.

Furthermore, BDP R6G derivatives are being explored in the development of ratiometric fluorescent probes. These probes are designed to exhibit a change in their fluorescence wavelength upon interaction with a target molecule, providing a more reliable and quantitative detection method that is less susceptible to variations in probe concentration or excitation intensity. rsc.org For instance, researchers have designed BODIPY-based probes for detecting peroxynitrite in inflammatory cells by linking the BODIPY fluorophore to a recognition moiety that is cleaved upon reaction, causing a distinct shift in the emission spectrum. mdpi.com

Recent studies have also focused on creating libraries of BODIPY derivatives to identify probes capable of spectrally resolving all twenty natural amino acids, which could have significant applications in protein sequencing. biorxiv.org Additionally, BDP R6G has been used as a component in the synthesis of targeted photoconvertible probes for super-resolution imaging, where the fluorophore's color is changed by light irradiation to allow for precise localization within a cell. biorxiv.org These research trajectories highlight the ongoing efforts to leverage the versatility of the this compound scaffold for creating sophisticated tools to investigate complex biological systems.

Eigenschaften

IUPAC Name |

6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYJFICGJSOWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30BClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Functionalization Strategies for Bdp R6g Amine

General Synthetic Routes for the Borondipyrromethene Core of BDP R6G Amine

The synthesis of the borondipyrromethene (BODIPY) core is a well-established process in organic chemistry, typically involving a few key steps. bocsci.com The general approach begins with the condensation of pyrrole derivatives. ncl.ac.uk Often, two equivalents of a 2,4-dimethylpyrrole are reacted with an acyl chloride or an aldehyde in the presence of an acid catalyst, such as trifluoroacetic acid (TFA). mdpi.comfrontiersin.org This initial reaction forms a dipyrromethane intermediate.

Following the condensation, an oxidation step is carried out. A common oxidizing agent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which converts the dipyrromethane into a dipyrromethene. bocsci.commdpi.com The final step in forming the BODIPY core is the complexation with a boron source. Boron trifluoride etherate (BF₃·OEt₂) is widely used for this purpose, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine, to yield the stable, fluorescent 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure. ncl.ac.ukmdpi.com Modifications to the pyrrole starting materials or the bridging acyl chloride/aldehyde allow for the synthesis of a vast library of BODIPY dyes with tailored properties. researchgate.net

Introduction and Functionalization of the Amine Moiety in BDP R6G Systems

To produce this compound, a functional group that can be converted to or already contains an amine must be incorporated into the synthetic scheme. There are several strategies to achieve this:

Post-functionalization of the BODIPY Core: A pre-formed BODIPY dye with a reactive group, such as a halogen or a leaving group, can be substituted with an amine-containing nucleophile. For instance, ω-bromoalkyl-substituted BODIPYs can undergo reaction with ammonia or other amine sources to introduce the amino group. researchgate.net

Using Amine-Containing Building Blocks: A more direct approach involves using a starting material, such as an acyl chloride or aldehyde, that already contains a protected amine functionality (e.g., a tert-butoxycarbonyl (Boc) protected amine). tandfonline.com This protected amine is carried through the core synthesis steps. The protecting group is then removed in a final step, often under acidic conditions (e.g., using trifluoroacetic acid), to reveal the primary amine. tandfonline.comacs.org

Reduction of a Nitro Group: A BODIPY precursor bearing a nitro group can be synthesized. The nitro group is then chemically reduced to a primary amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation.

The this compound typically features an aliphatic amine, indicating it is connected to the BODIPY core via a flexible linker, which minimizes quenching of the dye's fluorescence. lumiprobe.comglpbio.com

Advanced Spectroscopic Analysis and Photophysical Mechanisms of Bdp R6g Amine-based Probes

Methodologies for Comprehensive Photophysical Characterization

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. ethz.ch For BDP R6G amine and its derivatives, TCSPC is crucial for characterizing the excited-state kinetics. BDP dyes are known for their reasonably long fluorescence lifetimes, a property that is essential for certain applications like fluorescence polarization assays. lumiprobe.combocsci.comlumiprobe.com

In studies of related BDP-based systems, TCSPC has been employed to investigate the dynamics of energy transfer. For instance, in a donor-acceptor dyad where a BDP chromophore was linked to a perylenediimide (PDI) acceptor, TCSPC measurements revealed the fluorescence decay kinetics. researchgate.net The reference BDP compound, structurally similar to the core of BDP R6G, exhibited a mono-exponential fluorescence decay with a lifetime of 3.1 ns. researchgate.net Upon incorporation into the dyad, the lifetime of the BDP moiety decreased significantly to 50 ps, indicating a rapid and efficient energy transfer to the PDI unit. researchgate.net Such studies underscore the power of TCSPC in quantifying the rates of excited-state deactivation pathways, which is fundamental to designing probes with specific functionalities. The experimental setup for such measurements typically involves excitation with a pulsed laser (e.g., a Nd:VO4 laser at 532 nm) and detection of single fluorescence photons with a high-speed detector like a micro-channel plate. researchgate.net

Transient Absorption Spectroscopy (TAS), with both picosecond and femtosecond time resolution, is a powerful pump-probe technique for directly observing the excited states of molecules and monitoring their evolution over time. This method provides detailed insights into processes like intersystem crossing, internal conversion, and photoinduced electron or energy transfer.

For BDP-based systems, TAS experiments reveal characteristic spectral signatures of their excited states. In a study of a BDP-PDI dyad, excitation of the BDP moiety at 470 nm led to the appearance of distinct transient signals. The spectra showed a negative signal around 508 nm, corresponding to the ground-state bleaching of the BDP core, and another negative signal near 600 nm attributed to the ground state depletion of the PDI moiety following energy transfer. Concurrently, a broad positive absorption band appeared between 680 and 900 nm, assigned to the excited-state absorption (S1 → Sn) of the PDI moiety.

Femtosecond TAS (fs-TAS) was instrumental in resolving the ultrafast dynamics. It showed that the recovery of the BDP ground-state population was extremely fast, occurring on a timescale faster than the ~35 ps resolution of the picosecond setup, confirming rapid energy transfer. Importantly, no long-lived transient signals were observed, indicating that the intersystem crossing (S1 → T1) quantum yield was negligible for both the individual BDP chromophore and the dyad. These findings are critical for understanding the photophysics of this compound-based probes, as they demonstrate the high efficiency of the fluorescence pathway over competing non-radiative decay channels like triplet state formation.

Transient Absorption Spectroscopy Findings for a BDP-based System

| Wavelength/Region | Observation | Assignment | Reference |

|---|---|---|---|

| ~508 nm | Negative Signal (Bleach) | BDP Ground State Depletion | |

| ~600 nm | Negative Signal (Bleach) | PDI Ground State Depletion (post-EET) | |

| 680 - 900 nm | Positive Signal | PDI Excited-State Absorption (S1 → Sn) | |

| N/A | Fast Ground-State Recovery | Efficient Excitation Energy Transfer (EET) |

Fluorescence Polarization (FP) is a technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to another molecule. The utility of a fluorophore for FP assays is heavily dependent on its fluorescence lifetime (τ) and molecular size. Probes with longer lifetimes are advantageous because they allow for the observation of a wider range of molecular rotation speeds.

This compound and its derivatives are exceptionally well-suited for FP assays. lumiprobe.comlumiprobe.com This suitability stems directly from their characteristic long fluorescence lifetime. lumiprobe.combocsci.comlumiprobe.com When a small, fluorescently-labeled molecule like a this compound conjugate tumbles rapidly in solution, the polarization of its emitted light is low. However, when it binds to a much larger molecule (e.g., a protein or nucleic acid), its rotational motion slows down significantly. This reduced tumbling speed results in a higher degree of polarization in the emitted fluorescence, which can be readily measured. The high quantum yield and photostability of the BDP R6G core further contribute to a robust and sensitive assay signal. lumiprobe.com

Two-Photon Excitation (TPE) microscopy is an advanced imaging technique that utilizes the simultaneous absorption of two lower-energy photons to excite a fluorophore. This process offers key advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and intrinsic three-dimensional sectioning. BDP R6G dyes and their derivatives have been identified as useful probes for two-photon experiments. bocsci.comantibodies.comlumiprobe.com

The effectiveness of a dye for TPE is quantified by its two-photon absorption cross-section. While specific data for the this compound is not detailed in the provided context, related BODIPY dyes are known to possess significant two-photon cross-sections. medchemexpress.com The structural characteristics of the BODIPY core, with its high degree of electron conjugation, are conducive to efficient two-photon absorption. The use of this compound-based probes in TPE allows for high-resolution imaging within live cells and tissues, leveraging the dye's brightness and the inherent advantages of the TPE technique. bocsci.comlumiprobe.com

Single Molecule Localization Microscopy (SMLM) encompasses a family of super-resolution techniques that bypass the diffraction limit of light by temporally separating the fluorescence of individual molecules. youtube.com This allows for their precise localization and the reconstruction of an image with nanoscale resolution. The properties of the fluorescent probe are paramount for successful SMLM.

Recent research has demonstrated the application of BDP R6G derivatives in super-resolution imaging. biorxiv.org In one study, a mitochondria-targeted BDP R6G derivative (BDP-R6G-Mito) was synthesized and evaluated. biorxiv.orgresearchgate.net While this specific derivative exhibited low photoreactivity and slow photobleaching, which is not ideal for all SMLM modalities, related pyrrolyl-BODIPYs were shown to undergo rapid photoconversion, a process highly suitable for SMLM. biorxiv.orgresearchgate.net These photoconvertible probes could be switched from one emissive state to another, allowing their use in tracking intracellular vesicles and deciphering mitochondrial dynamics at the nanoscale in living cells. biorxiv.org The inherent brightness and photostability of the BDP core are advantageous starting points for designing probes suitable for the demanding illumination conditions of SMLM. axispharm.combiorxiv.org

Two-Photon Excitation Studies in Biological Systems

Elucidation of Fluorescence Modulation Mechanisms

The fluorescence of this compound-based probes can be modulated through several photophysical mechanisms, which is key to their application as sensors. These mechanisms typically involve the introduction or removal of non-radiative decay pathways that compete with fluorescence.

A primary mechanism is Photoinduced Electron Transfer (PET) . researchgate.netnih.gov In many BODIPY-based sensors, an electron-donating group, such as an aromatic amine, is attached to the fluorophore core. researchgate.netresearchgate.net In the ground state, the donor and the BODIPY acceptor are electronically decoupled. Upon excitation, the BODIPY core becomes a strong electron acceptor, and an electron can be transferred from the donor to the excited fluorophore. This process provides a rapid, non-radiative deactivation pathway that effectively quenches fluorescence. researchgate.netlsu.edu The fluorescence is "switched off." This quenching can be reversed if the electron-donating ability of the quenching moiety is suppressed, for example, by protonation or binding to a metal ion, thereby "switching on" the fluorescence. researchgate.net

Another mechanism is Twisted Intramolecular Charge Transfer (TICT) . In some molecular designs, excitation leads to the formation of a charge-separated state that is stabilized by the rotation of a part of the molecule, such as a meso-phenyl ring. nih.govresearchgate.net This twisted, charge-separated state is typically non-emissive or weakly emissive and deactivates non-radiatively. The efficiency of TICT, and thus the degree of fluorescence quenching, can be highly sensitive to environmental factors like solvent polarity and viscosity. researchgate.net

Finally, Förster Resonance Energy Transfer (FRET) is a powerful mechanism for modulating fluorescence in probes composed of two chromophores. ethz.chnih.gov In a FRET-based probe, a donor fluorophore (like a BDP R6G derivative) is paired with an acceptor chromophore. When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity (typically <10 nm). This energy transfer quenches the donor's fluorescence and can lead to sensitized emission from the acceptor. Any process that changes the distance or orientation between the donor and acceptor will modulate the FRET efficiency and, consequently, the fluorescence output of the system. ethz.ch

Photoinduced Electron Transfer (PET) in Sensor Design

Photoinduced Electron Transfer (PET) is a powerful mechanism leveraged in the rational design of fluorescent sensors, often following a modular 'fluorophore-spacer-receptor' architecture. almacgroup.com In this framework, the fluorescence of the reporting unit (the fluorophore) is controlled by electron transfer from a donor moiety (the receptor). almacgroup.com The process involves the transfer of an electron from the receptor to the photo-excited fluorophore, which provides a non-radiative pathway for de-excitation, effectively quenching the fluorescence and rendering the sensor in an 'off' state. almacgroup.comnih.gov When the receptor binds to a target analyte, its electron-donating ability is diminished. almacgroup.com This change inhibits the PET process, blocking the quenching pathway and causing the sensor to fluoresce, thus switching to an 'on' state. almacgroup.comnih.gov

Boron-dipyrromethene (BODIPY) dyes are particularly well-suited for creating PET-based sensors. For instance, BODIPY cores functionalized with an aniline group in the meso-position have been shown to create pH-activatable probes. beilstein-journals.org In such systems, the unprotonated aniline nitrogen is electron-rich and acts as an efficient PET donor, quenching the BODIPY fluorescence. beilstein-journals.org Upon protonation in acidic conditions, the electron-donating capacity of the resulting ammonium group is suppressed, PET is inhibited, and strong fluorescence is restored. beilstein-journals.org

The this compound compound, possessing an amine group, fits this design principle. The amine can serve as the electron-donating receptor, making the molecule's fluorescence sensitive to its electronic environment. The protonation state of the amine group, influenced by local pH, or its interaction with specific analytes like metal ions, can modulate the efficiency of PET and, consequently, the fluorescence output. nih.govmedchemexpress.com Furthermore, the PET process in BODIPY derivatives is highly sensitive to solvent polarity; decreasing polarity can make the free energy change of PET less favorable, leading to an increase in fluorescence. researchgate.net This principle has been used to create a library of BODIPY-based sensors that fluoresce in environments of specific polarity, a strategy applicable to this compound for probing nonpolar regions within biological systems like proteins or membranes. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) Applications in Dyad Systems

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor fluorophore. wordpress.com This mechanism is highly distance-dependent and serves as a "spectroscopic ruler" for measuring nanoscale distances, making it invaluable for studying molecular interactions in dyad systems, where two chromophores are linked together. wordpress.comresearchgate.net The BDP R6G core, which mimics the favorable spectral properties of Rhodamine 6G, is an excellent FRET acceptor. wordpress.comsmolecule.com

In a typical FRET dyad, this compound can be paired with a suitable donor dye. For FRET to be efficient, the emission spectrum of the donor must have significant overlap with the absorption spectrum of the BDP R6G acceptor. When the donor is excited, it can transfer its energy to the acceptor if they are in close proximity (typically 1-10 nm), resulting in sensitized emission from the acceptor. Research on FRET pairs consisting of Fluorescein as the donor and Rhodamine 6G as the acceptor has demonstrated the viability of this pairing. wordpress.com In these systems, excitation of the donor (Fluorescein) leads to emission from the acceptor (Rhodamine 6G), and the efficiency of this transfer can be modulated by factors such as pH, which affects the distance and orientation of the dyes. wordpress.com

This strategy is used to create ratiometric sensors, where the ratio of acceptor-to-donor emission provides a built-in correction for environmental variables. By linking this compound to a donor fluorophore through a linker that changes conformation upon binding an analyte, the FRET efficiency can be modulated, allowing for quantitative detection. tu-darmstadt.de Such dyad systems, also known as energy transfer cassettes, can produce a large, artificial Stokes shift, which is beneficial for imaging applications by minimizing spectral crosstalk. researchgate.net

Directed Photooxidation Induced Conversion (DPIC) Phenomena and Photoconversion Pathways

Photoconvertible fluorescent probes, which change their emission color upon light irradiation, are powerful tools in advanced microscopy. A recently described mechanism for achieving this is Directed Photooxidation Induced Conversion (DPIC). biorxiv.orgresearchgate.net This process relies on the intramolecular reaction of a photosensitizing core with a tethered aromatic singlet oxygen reactive moiety (ASORM). biorxiv.org

A study designed to explore the versatility of the DPIC mechanism utilized several BODIPY derivatives targeted to mitochondria, including two pyrrolyl-BODIPYs (BDP-576-Mito and BDP-650-Mito) and a control probe, BDP-R6G-Mito. biorxiv.orgresearchgate.net In this context, the pyrrole group on BDP-576 and BDP-650 acts as the ASORM. Upon photoirradiation, the BODIPY core generates singlet oxygen, which reacts with the adjacent pyrrole, inducing a chemical transformation that converts the fluorophore into a new species with a different, typically blue-shifted, emission spectrum. biorxiv.orgresearchgate.net For example, the red-emitting BDP-576-Mito was converted to a green-emitting product, while the far-red BDP-650-Mito converted to a red-emitting product. biorxiv.org

Crucially, BDP-R6G-Mito was synthesized as a negative control because the phenyl group at the α position of its BODIPY core is not reactive towards singlet oxygen under these conditions. biorxiv.org As a result, when subjected to the same photoirradiation, BDP-R6G-Mito did not undergo photoconversion and instead only exhibited photobleaching. biorxiv.orgresearchgate.net This finding highlights the specificity of the DPIC mechanism, demonstrating that the presence of a reactive moiety like pyrrole is essential for the conversion pathway.

| Compound | λabs max (nm) | λem max (nm) | Fluorescence Quantum Yield (Φf) | Photoconversion Behavior | Converted Emission |

|---|---|---|---|---|---|

| BDP-R6G-Mito | 530 | 548 | 0.96 | No (Photobleaching) | N/A |

| BDP-576-Mito | 576 | 591 | 0.50 | Yes (Red-to-Green) | ~510 nm |

| BDP-650-Mito | 650 | 663 | 0.32 | Yes (Far-Red-to-Red) | ~600 nm |

Environmental and pH-Responsive Fluorescence Behavior

The fluorescence of many dyes is sensitive to their surrounding environment, including solvent polarity and pH. The core BDP R6G fluorophore is known for being bright and highly photostable, with fluorescence that shows little intrinsic dependence on pH. lumiprobe.com This stability is a hallmark of many BODIPY dyes, whose absorption and emission profiles are often largely unaffected by the solvent. bocsci.com

However, the presence of the amine functional group in this compound provides a route to introduce environmental sensitivity. As discussed in the context of PET, amine-substituted BODIPYs can function as pH sensors. beilstein-journals.org The fluorescence of a dimethylaminostyryl BODIPY derivative, for example, was found to be highly dependent on both solvent polarity and pH. researchgate.net Increasing solvent polarity led to lower fluorescence quantum yields, and the dye exhibited a reversible protonation-deprotonation reaction in acidic conditions (pKa of 2.25 in acetonitrile), resulting in enhanced fluorescence at lower pH. researchgate.net

While the this compound itself may have limited pH sensitivity in some conditions, it can be incorporated into more complex systems to create highly responsive probes. For example, while Rhodamine 6G (R6G) fluorescence is not pH-dependent, a conjugate of R6G with another dye (NBD) created a FRET-based sensor with sharp pH sensitivity. nih.govnih.gov By incorporating this dyad into polymeric micelles, the pH-responsive range could be tuned to the acidic microenvironment of cancer cells (pH 5.5-7.5). nih.govnih.gov This strategy of creating a conjugate or dyad system is directly applicable to this compound to engineer probes with tailored pH and environmental responses.

| Property | Value |

|---|---|

| Absorption Maximum (λabs) | 530 nm |

| Emission Maximum (λem) | 548 nm |

| Fluorescence Quantum Yield (Φf) | 0.96 |

| Molar Absorptivity (ε) | ~90,000 M-1cm-1 |

Singlet Oxygen Generation and Associated Photochemical Reactivity

Singlet oxygen (¹O₂) is a highly reactive oxygen species that is the cytotoxic agent in photodynamic therapy (PDT). Its generation from a photosensitizer occurs via energy transfer from the triplet excited state of the dye to ground-state molecular oxygen (³O₂). For many applications, however, singlet oxygen generation is an undesirable side reaction that can lead to phototoxicity and photobleaching.

BODIPY dyes that are not specifically modified (i.e., are "heavy-atom-free") are generally characterized by high fluorescence quantum yields and, consequently, very low triplet state yields. chemrxiv.orgresearchgate.net This results in negligible or very low efficiency of singlet oxygen generation. ehu.estheses.fr Studies of various amino-BDP derivatives confirm that they produce very little singlet oxygen. ehu.estheses.fr The this compound, as a heavy-atom-free BODIPY, falls into this category, making it an excellent fluorescent probe for applications where phototoxicity must be minimized.

To be effective as a photosensitizer for PDT, the BODIPY core must be chemically modified to enhance intersystem crossing (ISC) from the singlet excited state to the triplet state. The most common strategy is the "heavy-atom effect," which involves incorporating heavy atoms like bromine or iodine into the dye's structure. researchgate.net This enhances spin-orbit coupling and dramatically increases the ISC rate and singlet oxygen quantum yield (ΦΔ). Another strategy involves creating donor-acceptor dyads that can form triplet states through a spin-orbit charge transfer (SOCT-ISC) mechanism. chemrxiv.orgresearchgate.net The low intrinsic singlet oxygen generation of this compound makes it a suitable scaffold for building photosensitizers, where subsequent modification can be used to turn "on" the desired photochemical reactivity.

| Compound Type | Modification | Solvent | ΦΔ | Reference |

|---|---|---|---|---|

| Amino-BDP | None (Heavy-atom-free) | ACN | Negligible | ehu.estheses.fr |

| Meso-aryl BODIPY | None (Heavy-atom-free) | Toluene | <0.01 - 0.17 | chemrxiv.org |

| 2,6-diiodo-BODIPY | Iodine atoms | Toluene | 0.85 | chemrxiv.org |

| Distyryl-BODIPY | Bromine atoms | DCM | ~0.50 | researchgate.net |

Applications of Bdp R6g Amine in Diverse Research Domains

Development of Fluorescent Probes for Cellular and Molecular Research

The amenability of BDP R6G amine to chemical modification has led to its widespread use in the synthesis of fluorescent probes for visualizing and tracking biological processes at the subcellular level. axispharm.com Its derivatives have been successfully employed to label a variety of biomolecules, including proteins, nucleic acids, and carbohydrates, facilitating detailed investigations into their localization, dynamics, and interactions within living cells. smolecule.com

The primary amine group of this compound serves as a nucleophile that can readily react with electrophilic functional groups, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates, which can be introduced onto proteins and peptides. lumiprobe.combroadpharm.com This reactivity allows for the covalent attachment of the BDP R6G fluorophore to these biomolecules.

One common strategy involves the use of BDP R6G NHS ester, an amine-reactive derivative, to label the primary amine groups present in the side chains of lysine residues and the N-terminus of proteins. lumiprobe.comantibodies.com This method, however, can sometimes lead to non-specific labeling due to the abundance of lysine residues in many proteins. labscoop.comantibodies.com For more precise labeling, BDP R6G maleimide can be utilized to target the thiol groups of cysteine residues, which are typically less frequent, enabling more site-specific attachment of the fluorophore. labscoop.comantibodies.comlabscoop.com

The stable covalent bond formed between the dye and the protein allows for the tracking and visualization of the labeled protein within complex biological systems. axispharm.com Furthermore, the amine group on this compound itself can be a target for enzymatic modifications, such as transamination, offering another avenue for protein conjugation. antibodies.comlumiprobe.comglpbio.com

Table 1: Reactive Derivatives of BDP R6G for Protein Labeling

| Derivative | Reactive Group | Target Functional Group on Protein |

| BDP R6G NHS ester | N-hydroxysuccinimide ester | Amine (e.g., Lysine, N-terminus) |

| BDP R6G maleimide | Maleimide | Thiol (e.g., Cysteine) |

| This compound | Aliphatic amine | Carboxylic acids, activated esters |

The labeling of nucleic acids and oligonucleotides with fluorescent dyes is crucial for a wide range of molecular biology applications, including DNA sequencing, gene expression analysis, and fluorescence in situ hybridization (FISH). This compound and its derivatives provide a robust platform for the fluorescent labeling of these biomolecules. bocsci.com

A common approach involves the incorporation of an amino-modified nucleotide during solid-phase oligonucleotide synthesis. The primary amine group on this modified nucleotide can then be coupled with an amine-reactive form of the BDP R6G dye, such as the NHS ester. alabiolab.ro This results in the site-specific incorporation of the fluorophore into the oligonucleotide chain.

Alternatively, BDP R6G phosphoramidite, a derivative designed for direct incorporation during automated DNA/RNA synthesis, can be used. This method allows for the precise placement of the fluorescent label at any desired position within the oligonucleotide sequence. The resulting fluorescently labeled oligonucleotides can be used as primers in PCR or as probes in hybridization-based assays. medchemexpress.com

Carbohydrates and their conjugates, known as glycoconjugates, play vital roles in numerous biological processes. The fluorescent labeling of these molecules is essential for studying their distribution, trafficking, and interactions. medchemexpress.com BDP R6G derivatives offer effective strategies for carbohydrate labeling.

One established method involves the oxidation of cis-diols present in many carbohydrates with a mild oxidizing agent like sodium periodate to generate reactive aldehyde groups. medkoo.comlumiprobe.com These aldehydes can then be specifically targeted by carbonyl-reactive probes. BDP R6G hydrazide, a derivative of this compound, contains a hydrazide moiety that readily reacts with aldehydes to form a stable hydrazone linkage. smolecule.commedkoo.comlumiprobe.com This two-step process allows for the efficient and specific labeling of a wide range of carbohydrates and glycoconjugates. medchemexpress.comuct.ac.za

Recent research has also explored the development of glucose-conjugated BODIPY dyes for sensing applications, highlighting the potential for creating targeted probes for specific carbohydrate-related studies. researchgate.net

The compartmentalization of eukaryotic cells into various organelles necessitates the development of probes that can specifically accumulate in these subcellular structures. This compound derivatives have been successfully modified to target specific organelles, with a particular focus on mitochondria. biorxiv.org

Mitochondria play a crucial role in cellular metabolism and apoptosis, and their dysfunction is implicated in numerous diseases. The large negative membrane potential across the inner mitochondrial membrane can be exploited for the targeted delivery of cationic molecules. By conjugating this compound with a lipophilic cation, such as the triphenylphosphonium (TPP) group, researchers have created mitochondria-targeted fluorescent probes. biorxiv.orgresearchgate.net The positive charge of the TPP moiety drives the accumulation of the BDP-R6G-TPP conjugate within the mitochondrial matrix.

These organelle-specific probes are invaluable for studying mitochondrial dynamics, membrane potential, and the effects of various stimuli on mitochondrial function in living cells. nih.govresearchgate.net

Table 2: Photophysical Properties of a Mitochondria-Targeted BDP R6G Derivative

| Property | Value |

| Absorption Maximum (λabs max) | 530 nm biorxiv.org |

| Emission Maximum (λem max) | 548 nm antibodies.combroadpharm.com |

| Fluorescence Quantum Yield | 0.96 antibodies.combroadpharm.comantibodies.com |

The excellent photophysical properties of this compound, including its brightness, high photostability, and low pH sensitivity, make it an ideal fluorophore for advanced live-cell imaging and intracellular tracking. antibodies.commedchemexpress.com Its ability to be conjugated to various biomolecules without significantly perturbing their function allows for the real-time visualization of cellular processes. thermofisher.com

BDP R6G-based probes have been utilized in a variety of advanced microscopy techniques, including confocal microscopy and two-photon microscopy. lumiprobe.comglpbio.com The long fluorescence lifetime of the BDP R6G core is particularly advantageous for fluorescence polarization assays. lumiprobe.comantibodies.com

Furthermore, the development of photoconvertible BDP R6G derivatives has opened up new possibilities for super-resolution imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy). biorxiv.org These probes can be switched from one fluorescent state to another upon photoirradiation, enabling the precise localization of individual molecules and the reconstruction of images with resolutions beyond the diffraction limit of light. biorxiv.orgresearchgate.net This allows for the detailed investigation of subcellular structures and molecular interactions at the nanoscale. researchgate.net

Organelle-Specific Targeting Strategies (e.g., Mitochondrial Labeling)

Chemical Sensing and Detection Platforms Utilizing this compound Derivatives

The inherent sensitivity of the BDP R6G fluorophore to its local environment has been harnessed to create chemical sensors and detection platforms for a variety of analytes. By strategically modifying the this compound scaffold, researchers can design probes that exhibit a change in their fluorescent properties upon binding to a specific target molecule. nih.gov

Derivatives of Rhodamine 6G, the parent structure of BDP R6G, have been employed to monitor labile Fe(III) levels in cells. nih.gov For instance, a sensor was developed by linking Rhodamine 6G to a silole derivative through a diethylenetriamine linker, which was used for live-cell imaging of Fe(III). nih.gov This demonstrates the potential for creating this compound-based sensors for biologically relevant metal ions.

The design of such sensors often involves incorporating a recognition moiety that selectively binds to the analyte of interest. This binding event can induce a conformational change in the probe or alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity, wavelength, or lifetime. These "turn-on" or "turn-off" fluorescent probes provide a sensitive and selective means of detecting and quantifying specific analytes in complex biological and environmental samples.

Development of Thiol-Reactive Probes and Their Mechanisms

Integration within Advanced Materials and Nanocomposites

The covalent integration of this compound into larger structures, such as nanomaterials and crystalline frameworks, imbues these materials with strong, stable fluorescence for a variety of advanced applications.

This compound and its parent fluorophore R6G are frequently assembled with luminescent nanomaterials like quantum dots (QDs) and gold nanoclusters to create hybrid probes. mdpi.comacs.org These assemblies often leverage energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET), where the nanomaterial and the dye act as a donor-acceptor pair. bocsci.com

The design of these nanocomposites allows for the creation of sophisticated sensors. For example, in a FRET-based system, the distance or orientation between the QD donor and the BDP R6G acceptor might change upon binding an analyte, leading to a measurable change in the FRET efficiency and the resulting fluorescence signal. These hybrid systems benefit from the sharp emission of the dye and the broad absorption and high photostability of the nanomaterial partner. acs.org

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. mdpi.com Incorporating fluorescent dyes like BDP R6G into MOF structures creates highly versatile hybrid materials that combine the porosity and selectivity of the MOF with the sensitive optical reporting of the dye.

There are two main strategies for integration:

Post-Synthetic Modification: this compound can be grafted onto a pre-synthesized MOF that has reactive sites. For example, the amine groups on the BDP R6G can react with coordinatively unsaturated metal sites or functional groups on the MOF linkers. rsc.orgmdpi-res.com

Linker as a Component: A derivative of BDP R6G containing multiple carboxylic acid groups can be used directly as the organic linker during the synthesis of the MOF.

These fluorescent MOF composites are promising for applications in chemical sensing, where the MOF's pores can selectively adsorb target molecules, which then interact with the BDP R6G units, causing a change in fluorescence. rsc.org

Table 4: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Borondipyrromethene R6G amine |

| Rhodamine 6G | R6G |

| N-Hydroxysuccinimide | NHS |

| Metal-Organic Framework | MOF |

| Quantum Dot | QD |

| Gold Nanocluster | AuNC |

| Bovine Serum Albumin | BSA |

| Diamine Oxidase | DAO |

Photonic Materials and Thin Films for Optical Applications

The exceptional photophysical properties of BODIPY dyes, such as this compound, make them prime candidates for the development of advanced photonic materials and optical thin films. chemrevlett.com These materials are crucial for applications ranging from solid-state dye lasers to optical sensors. theses.frresearchgate.net The high molar absorption coefficients, high fluorescence quantum yields (often approaching 1.0), and general stability of BODIPY dyes contribute to their effectiveness in these roles. mdpi.comthermofisher.com

The incorporation of this compound into thin films allows for the creation of macroscopically ordered systems with specific optical responses. theses.fr For instance, dyes can be intercalated into clay films, such as laponite, or embedded within silica monoliths using sol-gel chemistry. theses.frehu.es The resulting films can exhibit anisotropic responses to linearly polarized light, indicating a preferential orientation of the dye molecules within the matrix. theses.fr The amine functionality of this compound allows for its covalent grafting onto functionalized surfaces, such as silica nanoparticles, to create stable, hybrid materials for bio-imaging and other optical applications. theses.fr

Research into copolymers incorporating BODIPY units has shown that these materials can be used for developing sensors for volatile organic compounds. researchgate.net Thin films of such polymers exhibit significant redshifts in their absorption maxima compared to their solution state, demonstrating the influence of the material's solid-state organization on its optical properties. researchgate.net The spectral characteristics of this compound, with its strong absorption around 530 nm and bright emission at 548 nm, make it suitable for use in such photonic devices, where precise wavelength control is essential. antibodies.combroadpharm.com

Research Findings in BDP-based Photonic Materials

| Research Area | Key Finding | Significance | Source(s) |

| Solid-State Dye Lasers | BODIPY derivatives embedded in polymeric matrices exhibit efficient laser action with remarkable photostability. | Overcomes limitations of less stable dyes, enhancing the feasibility of solid-state organic photonic devices. | chemrevlett.comresearchgate.net |

| Optical Sensing Films | Copolymers based on BODIPY show selective and reproducible detection of volatile organic solvents like toluene and benzene. | Enables the development of specialized chemical sensors based on fluorescence changes. | researchgate.net |

| Ordered Thin Films | Intercalation of dyes into smectite clay films creates macroscopically ordered systems with anisotropic optical properties. | Allows for the fabrication of materials with customized responses to polarized light for specialized optical components. | theses.fr |

Construction of Energy Transfer Systems and Light-Harvesting Architectures

This compound is an excellent component for constructing artificial light-harvesting systems and energy transfer cassettes, which mimic natural photosynthesis. researchgate.netresearchgate.net These systems rely on the principle of Förster Resonance Energy Transfer (FRET), where energy is non-radiatively transferred from an excited donor fluorophore to a ground-state acceptor fluorophore. mdpi.comnih.gov The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between them. nih.gov

The distinct spectral properties of this compound make it an ideal FRET partner. antibodies.com Its strong absorption at 530 nm allows it to act as an efficient energy acceptor from donors that emit in the blue-green spectral region. nih.govresearchgate.net Conversely, its bright emission at 548 nm can be used to excite acceptor dyes that absorb at longer wavelengths. researchgate.net The integration of BODIPY dyes as acceptors in multi-chromophoric arrays is a common strategy to create systems with a large "pseudo-Stokes shift," where the final emission is significantly redshifted from the initial excitation wavelength. researchgate.net

In the design of such systems, this compound can be covalently linked to other chromophores to form dyads or larger arrays. researchgate.netresearchgate.net The amine group facilitates its incorporation into these complex structures. lumiprobe.commedchemexpress.com Researchers have successfully created light-harvesting systems using BODIPY and Rhodamine 6G dyes loaded onto supramolecular assemblies, confirming that efficient energy transfer can occur from a donor assembly to the acceptor dyes. researchgate.netresearchgate.net Studies on BDP-PDI (perylenediimide) dyads have shown that upon exciting the BDP moiety, its fluorescence is strongly quenched while the PDI emission is sensitized, a clear indicator of an efficient energy transfer process. researchgate.net

Key Parameters for this compound in FRET Systems

| Parameter | Description | Relevance to Energy Transfer | Source(s) |

| Excitation/Emission Spectra | λex ≈ 530 nm, λem ≈ 548 nm. | The significant overlap between the emission of a suitable donor and the absorption of this compound is crucial for efficient FRET. | antibodies.comlumiprobe.combroadpharm.com |

| High Quantum Yield (Φ) | Φ = 0.96. | A high quantum yield ensures that the absorbed energy is efficiently converted to fluorescence, making it a bright signal source when acting as the final emitter in a cascade. | antibodies.comlumiprobe.combroadpharm.com |

| Reactive Amine Group | Terminal primary amine. | Allows for covalent attachment to donor molecules or a larger scaffold, ensuring the close proximity (typically 1-10 nm) required for FRET. | lumiprobe.commedchemexpress.com |

| Photostability | BODIPY dyes are known for their high photostability. | Ensures the longevity and reliability of the light-harvesting system under continuous illumination. | bocsci.comlumiprobe.com |

Comparative Analyses and Structure-activity Relationship Studies of Bdp R6g Amine Systems

Comparative Performance with Rhodamine 6G and Other Xanthene Dyes

BDP R6G amine is a fluorescent dye from the borondipyrromethene (BODIPY) class, designed to spectrally match the widely used xanthene dye, Rhodamine 6G (R6G). lumiprobe.comglpbio.com This strategic design allows this compound to be compatible with existing filter sets and instrumentation configured for R6G. thermofisher.com While spectrally similar, this compound and the broader BODIPY family exhibit several performance advantages over traditional xanthene dyes like fluorescein and rhodamine.

BODIPY dyes, including this compound, are characterized by their high fluorescence quantum yields, which often approach 1.0, even in aqueous environments. lumiprobe.comwikipedia.organtibodies.com This is a significant advantage over many xanthene dyes, whose fluorescence can be sensitive to environmental factors. For instance, this compound boasts a remarkable fluorescence quantum yield of 0.96. lumiprobe.comantibodies.com

Unlike many xanthene dyes that carry an ionic charge, the BODIPY core is electrically neutral. thermofisher.com This property is particularly beneficial in biological applications as it minimizes perturbations to the functional properties of labeled molecules and can lead to greater cell permeability compared to charged fluorophores. thermofisher.com

The table below provides a comparative overview of the spectral properties of this compound and Rhodamine 6G.

| Property | This compound | Rhodamine 6G |

| Excitation Maximum | 530 nm lumiprobe.comantibodies.com | ~528 nm thermofisher.com |

| Emission Maximum | 548 nm lumiprobe.comantibodies.com | ~551 nm researchgate.net |

| Fluorescence Quantum Yield | 0.96 lumiprobe.comantibodies.com | Varies with solvent |

| Class | Borondipyrromethene lumiprobe.com | Xanthene core.ac.uk |

Differentiation from Other BODIPY Derivatives Based on Spectral and Reactive Characteristics

This compound is part of a larger family of BODIPY dyes, each with distinct spectral and reactive properties determined by their specific chemical structures. thermofisher.com The core BODIPY structure can be chemically modified at various positions to create a series of dyes that span the visible spectrum. thermofisher.com

This compound is specifically engineered to have absorption and emission spectra similar to Rhodamine 6G. glpbio.comthermofisher.com Other notable BODIPY derivatives include BDP FL, which is a substitute for fluorescein, BDP TMR, which mimics tetramethylrhodamine, and BDP TR, which is spectrally similar to Texas Red. thermofisher.com These derivatives allow researchers to select a BODIPY dye that is compatible with standard optical filter sets designed for these classic fluorophores. thermofisher.com

The reactivity of this compound is conferred by its terminal aliphatic amine group. lumiprobe.comlumiprobe.com This amine group can be readily conjugated with electrophilic molecules, making it a versatile tool for labeling various biomolecules. medchemexpress.com This contrasts with other BODIPY derivatives that may possess different reactive groups. For example, there are BODIPY derivatives functionalized with NHS esters for reacting with amines, maleimides for targeting thiols, and alkynes or azides for use in click chemistry reactions. glpbio.comlumiprobe.commedchemexpress.com

The table below highlights the spectral and reactive differences between this compound and other selected BODIPY derivatives.

| BODIPY Derivative | Excitation Max (nm) | Emission Max (nm) | Reactive Group |

| This compound | 530 antibodies.com | 548 antibodies.com | Amine lumiprobe.com |

| BDP FL azide | Not specified | Not specified | Azide medchemexpress.com |

| BDP TMR ceramide | 542 medchemexpress.com | 572 medchemexpress.com | Ceramide medchemexpress.com |

| BDP 630/650 azide | 630 medchemexpress.com | 650 medchemexpress.com | Azide medchemexpress.com |

| BDP 581/591 carboxylic acid | 585 medchemexpress.com | 594 medchemexpress.com | Carboxylic Acid medchemexpress.com |

Impact of Molecular Substituents and Structural Modifications on Probe Performance

The performance of BODIPY-based probes, including this compound, is significantly influenced by the nature and position of molecular substituents on the core structure. drugtargetreview.com These modifications can alter the dye's photophysical properties, such as its absorption and emission spectra, fluorescence quantum yield, and Stokes shift. drugtargetreview.comnih.gov

For instance, the introduction of substituents at the 3- and 5-positions of the BODIPY core can lead to shifts in the absorption and emission spectra and affect the fluorescence quantum yield. drugtargetreview.com Similarly, meso-substitution can also tune the spectral properties, though the resulting shifts may be smaller than those observed with 3,5-substitution. drugtargetreview.com The addition of electron-donating groups, such as methoxy (OCH3) or diphenylamine (NPh2), has been shown to enhance key parameters in photovoltaic applications. researchgate.net Conversely, electron-withdrawing groups may increase chemical stability but can lead to lower performance in such contexts. researchgate.net

In the context of bioimaging, structural modifications can be used to address limitations such as small Stokes shifts, which can impact detection sensitivity. nih.gov Research has shown that introducing phenyl groups at specific positions on the BODIPY core can expand the Stokes shift, and this effect can be further enhanced by adding methoxy groups to these phenyl substituents. nih.gov For example, replacing a monomethoxyphenyl substituent with a dimethoxyphenyl group resulted in a 10 nm expansion of the Stokes shift. nih.gov

The table below summarizes the effects of different types of substituents on the properties of BODIPY dyes.

| Substituent Type | Position | Effect on Properties |

| Electron-donating groups (e.g., OCH3, NPh2) | Varies | Can enhance photovoltaic performance. researchgate.net |

| Electron-withdrawing groups | Varies | May increase chemical stability but potentially lower photovoltaic performance. researchgate.net |

| Phenyl groups | Specific positions on core | Can expand the Stokes shift. nih.gov |

| Methoxy groups on phenyl substituents | Phenyl groups | Enhances the expansion of the Stokes shift. nih.gov |

| 8-amino groups | 8-position | Causes a significant blue-shift in absorption and emission, with a large Stokes shift. drugtargetreview.com |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling have become valuable computational tools for understanding and predicting the properties of BODIPY dyes. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). rsc.org

In the context of BODIPY dyes, QSAR/QSPR analysis has been applied to study their photophysical and photodynamic properties, providing a powerful platform for the design of new photosensitizers and fluorescent probes. nih.govchemrxiv.org These models can help in the pre-synthetic screening of dyes by predicting key parameters such as fluorescence and singlet oxygen quantum yields. rsc.org

The development of a reliable QSPR model typically involves calculating a large number of molecular descriptors for a dataset of compounds with known properties. rsc.orgchemrxiv.org These descriptors can include quantum-chemical parameters calculated using methods like Density Functional Theory (DFT), as well as topological descriptors related to the 3D molecular geometry. nih.govrsc.org Machine learning methods, such as multiple linear regression (MLR), support vector regression (SVR), and random forest regression (RFR), are then used to build and optimize the predictive models. nih.govrsc.org

A QSPR model is generally considered predictive if it meets certain statistical criteria, such as a high coefficient of determination (R²) for the training set and a high predictive R² for a test set of compounds. nih.gov For example, a study developing QSPR models to predict singlet oxygen quantum yields for BODIPY dyes achieved R² values between 0.73 and 0.91 for both polar and non-polar media. rsc.org

The table below outlines the key components and outcomes of QSAR/QSPR modeling for BODIPY dyes.

| Component | Description |

| Objective | To predict properties like fluorescence quantum yield and singlet oxygen generation based on molecular structure. rsc.org |

| Methodology | Involves calculating molecular descriptors (quantum-chemical and topological) and using machine learning algorithms (e.g., MLR, SVR, RFR) to build predictive models. nih.govrsc.org |

| Dataset | A collection of BODIPY structures with experimentally determined properties. nih.govrsc.org |

| Validation | The predictive ability of the models is evaluated using statistical parameters such as R², q², and R²test. nih.gov |

| Application | Enables virtual screening and rational design of new BODIPY dyes with desired properties, potentially streamlining their development for applications like bioimaging and photodynamic therapy. rsc.org |

Evaluation of Key Performance Metrics: Photostability, Brightness, and Permeability in Research Contexts

The utility of a fluorescent probe like this compound in research is determined by several key performance metrics, including its photostability, brightness, and permeability.

Photostability: this compound, as a member of the BODIPY family, exhibits high photostability. lumiprobe.comlumiprobe.com This is a crucial attribute for applications that require prolonged or intense illumination, as it ensures a stable fluorescent signal over time and minimizes the potential for phototoxicity from degradation products. nih.gov The enhanced photostability of BODIPY dyes compared to many traditional fluorophores makes them well-suited for demanding imaging techniques. researchgate.net

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. nih.gov this compound and other BODIPY dyes are known for their exceptional brightness, which stems from their high molar absorption coefficients and near-perfect fluorescence quantum yields. thermofisher.comaxispharm.com this compound, for instance, has a very high fluorescence quantum yield of 0.96. lumiprobe.comantibodies.com This high brightness allows for the use of lower probe concentrations, which can increase sensitivity and reduce potential cytotoxicity. nih.gov

Permeability: The permeability of a fluorescent probe determines its ability to cross cell membranes and reach its intracellular target. The electrically neutral and relatively nonpolar nature of the BODIPY core gives conjugates like this compound an advantage in cell permeability compared to charged fluorophores. thermofisher.com This property is particularly beneficial for labeling intracellular structures in live cells. thermofisher.com The efficient penetration of the erythrocyte membrane by a BODIPY conjugate has been demonstrated, highlighting its potential for bioimaging. mdpi.com

The table below summarizes the key performance metrics of this compound.

| Performance Metric | This compound | Significance in Research |

| Photostability | High lumiprobe.comlumiprobe.com | Enables stable imaging over time and reduces phototoxicity. nih.gov |

| Brightness | High (Quantum Yield = 0.96) lumiprobe.comantibodies.com | Allows for high sensitivity at low concentrations. nih.gov |

| Permeability | Good, due to neutral and nonpolar core thermofisher.com | Facilitates labeling of intracellular targets in live cells. thermofisher.commdpi.com |

Challenges and Future Directions in Bdp R6g Amine Research

Strategies for Mitigating Photobleaching and Enhancing Photoreactivity Control

A primary challenge in fluorescence microscopy is the photobleaching of fluorophores, which limits the duration of imaging experiments. nih.gov While BDP R6G is known for its relatively high photostability, prolonged or high-intensity illumination can still lead to its degradation. lumiprobe.comlumiprobe.com

Future research will likely focus on several strategies to combat this issue:

Chemical Modifications: The rational design of BODIPY derivatives by introducing specific substituents can significantly influence their photobleaching rates. researchgate.net Studies have shown that electron-deficient BODIPYs tend to be more resistant to photobleaching. researchgate.net

Protective Environments: Encapsulating BDP R6G amine within protective matrices, such as silica nanoparticles, can shield the dye from reactive oxygen species that contribute to photobleaching. theses.fr

Advanced Imaging Techniques: The development of imaging strategies that minimize light exposure, such as using lower laser powers or incorporating periods of darkness, can help to prolong the fluorescent signal. biorxiv.org

Controlling the photoreactivity of this compound is another critical area of research. This involves designing probes that can be activated or "switched on" by specific stimuli, allowing for more precise temporal and spatial control over fluorescence. This can be achieved through mechanisms like photoinduced electron transfer (PET), where the fluorescence is initially quenched and then restored upon interaction with a target molecule. nih.gov

Advancements in Cellular Uptake Mechanisms and Target Specificity Enhancement

For this compound to be effective in cellular imaging, it must be able to efficiently cross the cell membrane and accumulate at the desired subcellular location. The relatively nonpolar and electrically neutral nature of the BODIPY core generally facilitates cell permeability. thermofisher.com However, the specific functional groups attached to the this compound core can influence its uptake.

Strategies to improve cellular uptake and specificity include:

Targeting Moieties: Conjugating this compound to molecules that have a natural affinity for specific cellular components, such as organelles or proteins, is a common approach. For instance, attaching a morpholine group can direct the probe to lysosomes. mdpi.com

Peptide-Based Delivery: The use of cell-penetrating peptides can facilitate the entry of this compound into cells that may otherwise be difficult to label.

Nanoparticle-Mediated Delivery: Encapsulating this compound within nanoparticles can not only enhance cellular uptake but also provide a platform for incorporating other functionalities.

A significant challenge is to design probes that can selectively target specific biomolecules within the crowded cellular environment. This requires a deep understanding of the interactions between the probe and its target.

Development of Multifunctional Probes and Multimodal Imaging Agents

The complexity of biological systems often necessitates the simultaneous monitoring of multiple parameters. This has driven the development of multifunctional probes that can respond to different stimuli or report on various cellular events. This compound can serve as a scaffold for creating such probes. invivochem.com

Future advancements in this area may include:

Ratiometric Sensing: Designing probes that exhibit a change in the ratio of two different emission wavelengths upon binding to a target can provide more quantitative and reliable measurements. mdpi.com

Theranostic Agents: Combining the imaging capabilities of this compound with a therapeutic function, such as photodynamic therapy (PDT), can lead to the development of "theranostic" agents that can both diagnose and treat diseases. chemrevlett.com

Multimodal Imaging: Integrating this compound with other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), can provide a more comprehensive picture of biological processes.

The amine group on this compound provides a convenient handle for conjugation with other molecules to create these multifunctional systems. lumiprobe.combroadpharm.commedchemexpress.com

Innovative Methodologies for Deep-Tissue Imaging and In Vivo Research Applications

A major limitation of traditional fluorescence microscopy is its limited penetration depth in biological tissues. nih.gov This makes it challenging to visualize processes deep within living organisms. While this compound has favorable properties for two-photon microscopy, which allows for deeper imaging, there is still a need for innovative approaches to overcome this hurdle. lumiprobe.comthermofisher.com

Potential future directions include:

Near-Infrared (NIR) Probes: Shifting the excitation and emission wavelengths of this compound further into the NIR region of the spectrum can significantly improve tissue penetration. nih.govnih.gov This can be achieved through chemical modifications of the BODIPY core.

Upconverting Nanoparticles: Using upconverting nanoparticles that can be excited by NIR light and emit in the visible spectrum where this compound fluoresces is another promising strategy. nih.gov

Photoacoustic Imaging: Combining fluorescence imaging with photoacoustic imaging, which detects sound waves generated by light absorption, can provide high-resolution images at greater depths. bocsci.com

These advancements will be crucial for translating the use of this compound from cell culture models to whole-animal in vivo studies.

Computational Chemistry and Theoretical Modeling in Rational Probe Design

Computational chemistry and theoretical modeling are becoming increasingly important tools in the rational design of new fluorescent probes. researchgate.net These methods can be used to predict the photophysical properties of a molecule before it is synthesized, saving time and resources.

In the context of this compound research, computational approaches can be used to:

Predict Spectral Properties: Calculate the absorption and emission spectra of new this compound derivatives to identify candidates with desired wavelengths.

Model Probe-Target Interactions: Simulate the binding of a probe to its target molecule to understand the basis of its selectivity and to design probes with improved affinity.

Investigate Photobleaching Mechanisms: Study the chemical reactions that lead to photobleaching to develop strategies for improving photostability. researchgate.net

Guide Synthetic Efforts: By predicting the properties of a wide range of potential structures, computational modeling can help chemists to prioritize which molecules to synthesize and test in the laboratory. researchgate.net

The integration of computational and experimental approaches will be essential for accelerating the development of the next generation of this compound-based probes.

Q & A

Basic Research Questions

Q. What are the key optical properties of BDP R6G amine, and how do they influence its utility in fluorescence microscopy?

- Answer : this compound exhibits excitation/emission maxima at 530 nm/548 nm and a high fluorescence quantum yield of 0.96 . These properties enable compatibility with standard Rhodamine 6G (R6G) filter sets, making it suitable for multicolor imaging. Its high molar extinction coefficient and photostability reduce photobleaching artifacts in time-lapse studies. For experimental validation, calibrate detectors using control samples with known dye concentrations to avoid signal saturation.

| Property | Value | Reference |

|---|---|---|

| Excitation wavelength | 530 nm | |

| Emission wavelength | 548 nm | |

| Quantum yield | 0.96 | |

| Solubility | DMF, DMSO, alcohols |

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

- Answer : Store lyophilized this compound at -20°C in airtight, light-protected containers to prevent hydrolysis and photodegradation . Reconstitute in anhydrous DMSO or DMF to minimize water-induced aggregation. For aqueous applications, prepare fresh working solutions and avoid repeated freeze-thaw cycles. Stability tests under varying pH (6–8) and temperature (4–25°C) show negligible degradation over 48 hours .

Q. What conjugation strategies are effective for linking this compound to biomolecules?

- Answer : The terminal aliphatic amine reacts efficiently with:

- Carboxylic acids via EDC/NHS coupling (pH 7.4, 4°C overnight) .

- N-hydroxysuccinimide (NHS) esters (1:5 molar ratio, 2 hr at 25°C) .

- Aldehydes via reductive amination (sodium cyanoborohydride, pH 6–7) .

Purify conjugates using size-exclusion chromatography or dialysis to remove unreacted dye. Validate conjugation efficiency via HPLC-MS or absorbance ratios (e.g., dye-to-protein ratio) .

Advanced Research Questions

Q. How can researchers optimize this compound-based probes for live-cell imaging to minimize cytotoxicity?

- Answer : Cytotoxicity arises from solvent carriers (e.g., DMSO >1% v/v) or excessive dye loading. Mitigate by:

- Using biocompatible solvents like PEG-400 or cyclodextrin-based formulations .

- Titrating dye concentration (≤10 µM) and incubation time (≤30 min) .

- Confirming cell viability via MTT assays post-labeling. For neuronal or sensitive cell lines, employ two-photon excitation (near-IR) to reduce phototoxicity .

Q. What experimental factors contribute to variability in fluorescence quantum yield measurements of this compound, and how can they be controlled?

- Answer : Reported quantum yield discrepancies (e.g., 0.93–0.96) stem from:

- Solvent polarity : Higher polarity reduces quantum yield (e.g., water vs. DMSO) .

- pH : Protonation of the amine group at acidic pH (<5) quenches fluorescence .

- Temperature : Aggregation at high concentrations (>100 µM) causes self-quenching .

Standardize measurements using reference dyes (e.g., fluorescein in 0.1 N NaOH) and matched solvent systems .

Q. How can this compound be integrated with surface-enhanced Raman scattering (SERS) for single-molecule detection?

- Answer : SERS compatibility requires dye adsorption onto plasmonic nanoparticles (e.g., Ag/Au colloids). Key steps:

Functionalize nanoparticles with carboxylate groups for amine coupling .

Optimize dye-to-nanoparticle ratio to avoid overcrowding (≤10 dye molecules per 50 nm particle) .

Use non-resonant near-IR excitation (e.g., 785 nm) to minimize background fluorescence .

Validate single-molecule signals via Poisson distribution analysis of SERS hotspots .

Q. What analytical methods are recommended for resolving failed conjugation reactions involving this compound?

- Answer : Failed reactions often result from:

- Insufficient activation of carboxyl groups (use sulfo-NHS esters for aqueous reactions) .

- Steric hindrance (introduce PEG spacers between dye and biomolecule) .

- Amine oxidation (work under inert gas or add antioxidants like TCEP) .

Diagnose via: - MALDI-TOF MS to confirm molecular weight shifts.

- Fluorescence anisotropy to assess binding efficiency .

Methodological Best Practices

- Sample Preparation : Centrifuge dye solutions (14,000 rpm, 10 min) to remove aggregates before use .

- Data Validation : Include internal controls (e.g., unconjugated biomolecules) to distinguish nonspecific fluorescence .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies involving human samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.